2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid
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Overview
Description
2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a sulfonyl group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
The synthesis of 2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where the indole derivative is treated with a sulfonyl chloride in the presence of a base.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Acetic Acid Substitution: Finally, the acetic acid moiety can be introduced through a substitution reaction, where the indole derivative is treated with a suitable acetic acid derivative.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
2-[3-(3-Methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
N-arylsulfonyl-3-acetylindole: Known for its antiviral properties.
Indole-2-carboxylate derivatives: Studied for their antimicrobial activities.
The unique combination of the methoxyphenyl, sulfonyl, and acetic acid groups in this compound distinguishes it from other indole derivatives, contributing to its distinct chemical and biological properties .
Properties
CAS No. |
646514-88-7 |
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Molecular Formula |
C19H19NO5S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid |
InChI |
InChI=1S/C19H19NO5S/c1-12-7-8-17-16(9-12)19(13(2)20(17)11-18(21)22)26(23,24)15-6-4-5-14(10-15)25-3/h4-10H,11H2,1-3H3,(H,21,22) |
InChI Key |
LTZIPSVUUPYNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=C2S(=O)(=O)C3=CC=CC(=C3)OC)C)CC(=O)O |
Origin of Product |
United States |
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